molecular formula C19H23N3O2S B2918971 2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-76-1

2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2918971
CAS RN: 868978-76-1
M. Wt: 357.47
InChI Key: PBRCDWSBORASQA-UHFFFAOYSA-N
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Description

The compound “2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in medicinal chemistry due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can generally be synthesized through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazo[1,2-a]pyridine moiety is a fused bicyclic heterocycle . The compound also contains a benzenesulfonamide group and several methyl groups.

Scientific Research Applications

Molecular Complex Studies

Research has explored the molecular complexes of compounds similar to 2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, focusing on their structural and chemical properties. For instance, studies on the complex between trimethoprim and sulfametrole have provided insights into hydrogen bonding interactions, which are crucial for understanding the mechanisms of drug action and developing new therapeutic agents (Giuseppetti, Tadini, & Gp, 1994).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of new antibiotics and antimicrobial agents, addressing the global challenge of antibiotic resistance. For example, research on arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown promising antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).

Anti-Inflammatory and Anticancer Applications

Further, derivatives of this chemical structure have been investigated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies are pivotal for the development of new therapeutic agents for various diseases. For instance, a series of novel celecoxib derivatives has been synthesized, showing significant anti-inflammatory and analgesic activities without causing tissue damage, indicating their potential as safer therapeutic options (Küçükgüzel et al., 2013).

Ethylene-like Biological Activity

In agricultural research, compounds with structures similar to this compound have been explored for their ethylene-like biological activity, which can influence plant growth and development. This research opens new pathways for enhancing crop yield and stress resistance (Oh et al., 2017).

Development of Sulfonamide Polymers

Studies have also focused on the synthesis and pharmacological activity of sulfonamide polymers, highlighting the versatile applications of sulfonamide-based compounds in developing new materials with antimicrobial properties. This research contributes to the field of biomedical materials and drug delivery systems (Thamizharasi, Vasantha, & Reddy, 2002).

Future Directions

The future research directions for this compound could involve exploring its potential bioactivity, given the known activities of other imidazo[1,2-a]pyridines . This could include testing its activity against various diseases and further investigating its mechanism of action.

properties

IUPAC Name

2,4,5-trimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-6-8-22-12-17(21-19(22)9-13)5-7-20-25(23,24)18-11-15(3)14(2)10-16(18)4/h6,8-12,20H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRCDWSBORASQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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